BAY-386

Pharmacology Thrombosis GPCR Signaling

Choose BAY-386 for unparalleled, time-resolved PAR-1 studies. This chemical probe offers a verified >1,000-fold selectivity over PAR-4 and a reversible binding mechanism, crucial for washout experiments. Achieve data reproducibility with a validated IC50 of 0.14 µM in platelet aggregation and defined anti-inflammatory activity in HUVEC cells. Ideal for robust target validation and pathway analysis.

Molecular Formula C22H25F3N4O5S
Molecular Weight 514.5 g/mol
Cat. No. B14758683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-386
Molecular FormulaC22H25F3N4O5S
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3CC(CN(C3)C(=O)N4CCS(=O)(=O)CC4)C5=CC=C(C=C5)OC(F)(F)F
InChIInChI=1S/C22H25F3N4O5S/c23-22(24,25)33-18-5-3-14(4-6-18)16-11-17(20-26-19(27-34-20)15-1-2-15)13-29(12-16)21(30)28-7-9-35(31,32)10-8-28/h3-6,15-17H,1-2,7-13H2/t16-,17+/m1/s1
InChIKeyRNQODBQYMXYMCT-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-386 Procurement Guide: High-Potency, Reversible PAR-1 Antagonist for Thrombosis and Inflammation Research


BAY-386 is a chemical probe compound that functions as a potent, specific, and reversible antagonist of Protease-Activated Receptor 1 (PAR-1, F2R), a Class A GPCR [1]. Developed by Bayer, it is a small molecule with a molecular weight of 514.52 g/mol and the molecular formula C22H25F3N4O5S . As a research tool, BAY-386 is recognized for its high potency against PAR-1 in both binding and functional cellular assays, demonstrating a clear selectivity profile that distinguishes it from other PAR family antagonists [2]. It serves as a key investigational agent for elucidating the roles of thrombin-mediated signaling in platelet aggregation and inflammatory pathways .

Why Generic PAR-1 Antagonists Cannot Substitute for BAY-386 in Precision Research


Selecting BAY-386 over a generic PAR-1 antagonist is critical for research where data reproducibility and target specificity are paramount. BAY-386 is not merely a potent PAR-1 inhibitor; it is a well-characterized chemical probe with a defined and extensively validated selectivity profile. While in-class compounds like vorapaxar are effective, they function as irreversible inhibitors, which can complicate washout experiments and introduce prolonged off-target effects [1]. In contrast, BAY-386's reversible binding mechanism allows for more nuanced, time-resolved studies of PAR-1 signaling dynamics . Furthermore, BAY-386 exhibits a remarkable >1,000-fold selectivity window over the closely related PAR-4 receptor, a level of specificity not universally documented for other commercially available PAR-1 tools [2]. Substituting with a less-characterized analog risks obtaining confounding data due to unverified potency, unknown selectivity profiles, or inconsistent functional activity, thereby undermining the validity of complex pharmacological studies.

BAY-386 Quantitative Performance and Differentiation Evidence


BAY-386 vs. Vorapaxar: Reversible Binding as a Critical Differentiator for Mechanism of Action Studies

BAY-386 is a reversible PAR-1 antagonist, a property that fundamentally distinguishes it from the FDA-approved, irreversible antagonist vorapaxar [1]. While vorapaxar binds covalently to the receptor, effectively rendering it permanently inactive, BAY-386's reversible interaction allows for dynamic control of receptor signaling, enabling washout experiments to study the recovery of PAR-1 function over time. This mechanistic difference is critical for investigators requiring precise temporal control over their target, which is unattainable with irreversible probes.

Pharmacology Thrombosis GPCR Signaling

BAY-386 Superior Intra-Family Selectivity: >1,000-Fold Window over PAR-4

A key differentiator for BAY-386 is its high degree of intra-family selectivity over the functionally related Protease-Activated Receptor 4 (PAR-4). In a functional cellular assay using HEK cells, BAY-386 demonstrated an IC50 of >10 µM for PAR-4, while its IC50 for the primary target, PAR-1, is 10 nM [1]. This yields a selectivity ratio of over 1,000-fold. This level of discrimination is not uniformly reported for all PAR-1 probes, making BAY-386 a superior tool for experiments where off-target inhibition of PAR-4 would confound the interpretation of results.

Target Selectivity GPCR Pharmacology Thrombosis

BAY-386 Inhibition of Platelet Aggregation: Potency Assessment with IC50 of 0.14 µM

BAY-386 demonstrates robust functional antagonism in a physiologically relevant ex vivo model of platelet aggregation. It inhibits platelet aggregation with an IC50 of 0.14 µM . This potency metric is crucial for calibrating in vivo and ex vivo experimental dosing, particularly when compared to other PAR-1 modulators that may require different concentration ranges to achieve a similar degree of platelet inhibition.

Platelet Biology Thrombosis Ex Vivo Assay

BAY-386 Anti-Inflammatory Activity in Endothelial Cells: Quantitative Inhibition of MCP-1 and CXCL1

Beyond its role in platelet function, BAY-386 exhibits a distinct anti-inflammatory profile in human endothelial cells, a key differentiator from probes solely validated for anti-thrombotic activity. It inhibits the expression of the pro-inflammatory factors Monocyte Chemoattractant Protein-1 (MCP-1) and C-X-C Motif Chemokine Ligand 1 (CXCL1) in Human Umbilical Vein Endothelial Cells (HUVEC) . While a specific IC50 value for this endpoint was not detailed in the source, this validated functional activity in a disease-relevant cell model confirms its utility as a dual-action probe for studying the interplay between thrombosis and inflammation.

Inflammation Vascular Biology Cytokine Assay

Optimal Research Scenarios for the Deployment of BAY-386


Investigating Dynamic PAR-1 Signaling Pathways via Reversible Antagonism

BAY-386 is uniquely suited for studies requiring precise temporal control of PAR-1 activity. Its reversible binding mechanism, as established in comparison to irreversible antagonists like vorapaxar , enables researchers to perform washout experiments and monitor the recovery of receptor function. This is essential for investigations into receptor desensitization, internalization, and recycling, which are not feasible with covalent inhibitors.

High-Confidence PAR-1 Target Engagement Studies Requiring Intra-Family Selectivity

For experiments where PAR-4 co-expression could lead to ambiguous results, BAY-386 provides a level of confidence that generic PAR-1 antagonists cannot. With over 1,000-fold selectivity for PAR-1 over PAR-4 (IC50 10 nM vs. >10 µM) [1], BAY-386 ensures that the observed phenotype is a direct consequence of PAR-1 blockade, making it the preferred choice for target validation and detailed signaling pathway mapping.

Ex Vivo Platelet Aggregation and Thrombosis Model Validation

BAY-386's documented IC50 of 0.14 µM in platelet aggregation assays provides a clear benchmark for calibrating experimental models of thrombosis. Researchers can reliably use this quantitative data to establish effective working concentrations for light transmission aggregometry and other functional assays, ensuring consistent and reproducible outcomes when studying thrombus formation or screening for combination therapies.

Dual-Pathway Studies of the Thrombo-Inflammatory Axis in Vascular Endothelium

BAY-386's validated ability to inhibit the expression of pro-inflammatory factors MCP-1 and CXCL1 in HUVEC positions it as a critical tool for research at the intersection of thrombosis and inflammation. This dual action allows investigators to probe the complex crosstalk between coagulation and immune cell recruitment using a single chemical entity, streamlining research into the pathophysiology of atherosclerosis and other vascular inflammatory diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-386

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.